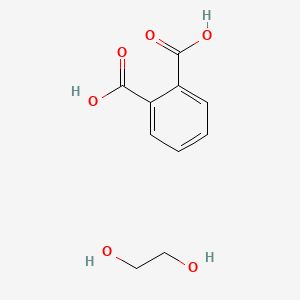

Ethane-1,2-diol;phthalic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is a colorless, odorless, viscous liquid with a sweet taste but is toxic in high concentrations . Phthalic acid, on the other hand, is an aromatic dicarboxylic acid with the formula C₆H₄(CO₂H)₂. It is a white crystalline solid that is slightly soluble in water . When combined, these compounds are used to produce polyesters, such as polyethylene terephthalate (PET), which is widely used in the manufacture of plastic bottles and textiles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethane-1,2-diol is primarily produced from ethylene via the intermediate ethylene oxide, which reacts with water to produce ethylene glycol . The reaction can be catalyzed by either acids or bases, or can occur at neutral pH under elevated temperatures .

Phthalic acid is typically produced by the oxidation of naphthalene or ortho-xylene in the presence of a catalyst . The process involves the use of air or oxygen at high temperatures to convert these hydrocarbons into phthalic anhydride, which is then hydrolyzed to form phthalic acid .

Industrial Production Methods: In industrial settings, ethane-1,2-diol is produced in large quantities through the hydration of ethylene oxide . The process involves the use of excess water to ensure high yields of ethylene glycol . Phthalic acid is produced on an industrial scale by the catalytic oxidation of ortho-xylene or naphthalene . The resulting phthalic anhydride is then hydrolyzed to produce phthalic acid .

Chemical Reactions Analysis

Types of Reactions: Ethane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and esterification . It is commonly oxidized to oxalic acid or glycolic acid using strong oxidizing agents . Reduction reactions typically involve the conversion of ethylene glycol to ethane . Esterification reactions occur when ethylene glycol reacts with carboxylic acids to form esters .

Phthalic acid primarily undergoes esterification reactions to form phthalate esters, which are used as plasticizers . It can also undergo decarboxylation to form benzoic acid .

Common Reagents and Conditions: Common reagents for the oxidation of ethane-1,2-diol include potassium permanganate and nitric acid . Esterification reactions typically involve the use of sulfuric acid as a catalyst . For phthalic acid, esterification reactions often use alcohols in the presence of an acid catalyst .

Major Products: The major products formed from the oxidation of ethane-1,2-diol include oxalic acid and glycolic acid . Esterification reactions produce various esters, such as ethylene glycol diacetate . Phthalic acid esterification results in the formation of phthalate esters .

Scientific Research Applications

Ethane-1,2-diol is widely used in scientific research due to its properties as a solvent and antifreeze agent . It is used in the synthesis of polymers, such as polyethylene terephthalate (PET), and as a cryoprotectant in biological research . In medicine, it is used in the formulation of certain pharmaceuticals .

Phthalic acid is used in the production of dyes, pigments, and resins . It is also used as a precursor for the synthesis of phthalate esters, which are used as plasticizers in the manufacture of flexible plastics .

Mechanism of Action

The mechanism of action of ethane-1,2-diol involves its ability to form hydrogen bonds with water molecules, which lowers the freezing point of water and makes it an effective antifreeze agent . In biological systems, it can disrupt cellular processes by interfering with the hydrogen bonding network .

Phthalic acid exerts its effects primarily through its ability to undergo esterification reactions, forming esters that modify the properties of polymers . These esters can act as plasticizers, increasing the flexibility and durability of plastics .

Comparison with Similar Compounds

Ethane-1,2-diol is similar to other diols, such as propylene glycol and diethylene glycol . it is unique in its high toxicity and its widespread use as an antifreeze agent . Phthalic acid is similar to other aromatic dicarboxylic acids, such as terephthalic acid and isophthalic acid . Its unique property is its ability to form phthalate esters, which are widely used as plasticizers .

List of Similar Compounds:- Propylene glycol

- Diethylene glycol

- Terephthalic acid

- Isophthalic acid

Properties

CAS No. |

25610-19-9 |

|---|---|

Molecular Formula |

C10H12O6 |

Molecular Weight |

228.20 g/mol |

IUPAC Name |

ethane-1,2-diol;phthalic acid |

InChI |

InChI=1S/C8H6O4.C2H6O2/c9-7(10)5-3-1-2-4-6(5)8(11)12;3-1-2-4/h1-4H,(H,9,10)(H,11,12);3-4H,1-2H2 |

InChI Key |

TUJBOVNFJNICLL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)O.C(CO)O |

Related CAS |

25610-19-9 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-oxa-21,22,23,24-tetrazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),4,6(24),7,9,11,13,15,17,19-decaene](/img/structure/B14685774.png)

![Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14685818.png)

![N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B14685821.png)

![4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate](/img/structure/B14685832.png)